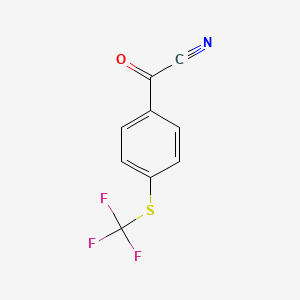
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene, also known as 2,5-Dichloro-4-(difluoromethoxy)nitrobenzene, is an organic compound with a molecular formula of C7H3Cl2F2NO2. It is a colorless crystalline solid that is insoluble in water and has a melting point of 91-93 °C. It is mainly used as an intermediate in organic synthesis and as a reagent in pharmaceuticals and other industries.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene is not fully understood. It has been suggested that the compound may act as a proton donor, as its nitro group is capable of donating a proton to a nucleophile. Additionally, the chlorine atom in the molecule may act as an electron-withdrawing group, increasing the electron-withdrawing ability of the nitro group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene have not been extensively studied. However, it has been suggested that the compound may have an effect on the metabolism of certain enzymes and hormones, as well as on the activity of certain neurotransmitters. Additionally, it has been suggested that the compound may have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, making it suitable for long-term storage. Additionally, it is soluble in many organic solvents, making it easy to handle and use in experiments. However, it is also toxic and should be handled with care. Additionally, it is a strong oxidizing agent and should be kept away from combustible materials.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential uses in the development of new materials and polymers.
Métodos De Síntesis
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-nitrobenzaldehyde with sodium hypochlorite in the presence of hydrochloric acid to form 2-chloro-5-nitrobenzaldehyde oxime. The second step involves the reaction of 2-chloro-5-nitrobenzaldehyde oxime with difluoromethoxymethyl chloride in the presence of potassium carbonate to form 2-chloro-5-(chlorodifluoromethoxy)nitrobenzene.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It has also been used as a reagent in the synthesis of other organic compounds, such as isocyanates and amides. Additionally, it has been used in the synthesis of polymers, dyes, and other materials.
Propiedades
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUDXTFVDOOCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)


![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)

